Toremifene Citrate

Content Navigation

Toremifene Citrate resolves the hepatocarcinogenic confound of tamoxifen in long-term ER modulation models while providing formulation-ready solubility.

- Chlorine substitution on the ethyl side chain thermodynamically destabilizes reactive carbocations, eliminating hepatic DNA adducts.

- Citrate salt ensures >0.3 mg/mL solubility at pH 1.2-4.0, enabling reproducible in vitro-in vivo correlation (IVIVC) and gastrointestinal dissolution studies.

- IC50 19 nM for ERα; serves as a high-efficacy benchmark in high-throughput screening of new SERMs with improved genotoxic safety margin.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

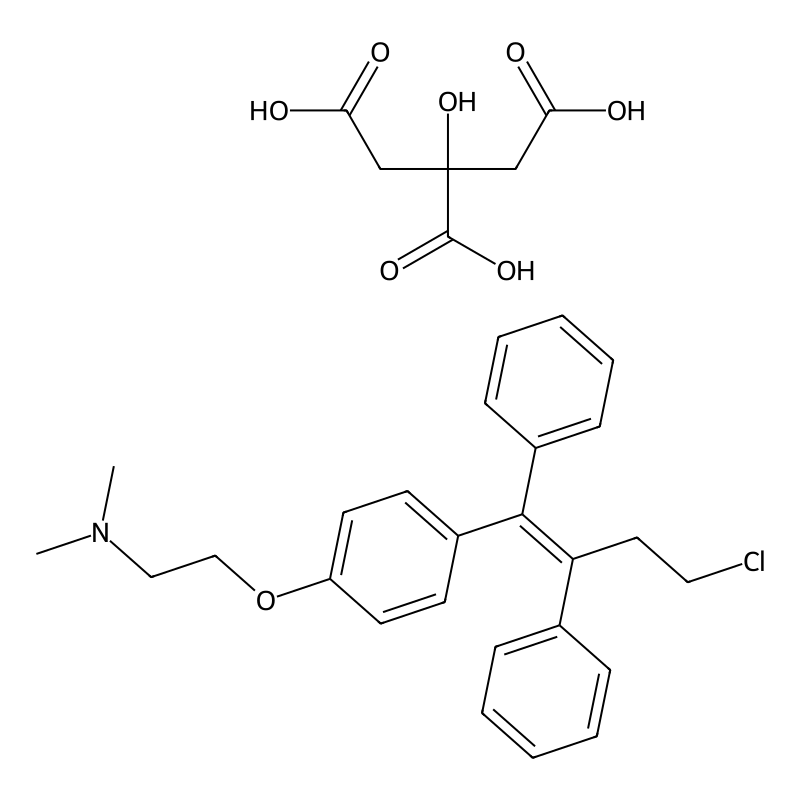

Toremifene Citrate (CAS 89778-27-8) is a nonsteroidal triphenylethylene derivative and a selective estrogen receptor modulator (SERM) utilized extensively in endocrine research and oncological formulation. Structurally, it is the citrate salt of a chlorinated tamoxifen analog, featuring a molecular weight of 598.08 g/mol and a melting point of 160–162 °C. As a procurement candidate, its physical properties dictate specific handling and formulation requirements; it is sparingly soluble in methanol, slightly soluble in ethanol, and exhibits pH-dependent aqueous solubility, reaching approximately 0.44 to 0.63 mg/mL in water at 37 °C [1]. The compound is primarily procured for comparative in vitro receptor binding assays (ERα and ERβ) and in vivo models requiring a SERM with a modulated metabolic activation profile compared to unchlorinated triphenylethylenes .

Research Fit

Substituting Toremifene Citrate with its closest in-class analog, Tamoxifen, fundamentally alters the genotoxic profile of an experimental or clinical model. Tamoxifen undergoes allylic oxidative activation at its ethyl group, forming reactive carbocations that result in high levels of DNA adducts and subsequent hepatocarcinogenicity in rat models [1]. Toremifene prevents this via the strategic placement of a chlorine atom on the ethyl side chain, which thermodynamically destabilizes the reactive intermediate [1]. Furthermore, substituting the citrate salt with toremifene free base drastically compromises processability; the citrate salt formulation is required to achieve the >0.3 mg/mL solubility in acidic media (pH 1.2 to 4.0) necessary for standardized dissolution testing and reproducible oral bioavailability [2]. Consequently, buyers cannot use tamoxifen when hepatic safety is a variable, nor the free base when controlled aqueous formulation is required.

Substitution Risk

References

- [1] Conformational Studies and Electronic Structures of Tamoxifen and Toremifene and Their Allylic Carbocations Proposed as Reactive Intermediates Leading to DNA Adduct Formation. Journal of Medicinal Chemistry.

- [2] Consistency Evaluation of the Dissolution of Toremifene Citrate Tablets. Dissolution Technologies.

Hepatic DNA Adduct Reduction

In comparative genotoxicity assays, the chlorination of the ethyl side chain in toremifene results in a drastically reduced capacity to form DNA adducts compared to tamoxifen. In cultured human lymphocytes at equipotent concentrations, toremifene demonstrates approximately one-sixth of the DNA adducting activity of tamoxifen[1]. Furthermore, in vivo rat models exposed to similar doses show no significant levels of DNA adducts in the liver for toremifene, whereas tamoxifen induces high levels of adducts leading to hepatocarcinogenicity[1].

| Evidence Dimension | DNA adducting activity in cultured human lymphocytes |

| Target Compound Data | Toremifene (approx. 16.6% relative activity) |

| Comparator Or Baseline | Tamoxifen (100% baseline activity) |

| Quantified Difference | 83.4% reduction (one-sixth the activity) |

| Conditions | Cultured human lymphocytes at equipotent concentrations |

This allows researchers and formulators to utilize a SERM in long-term in vivo models without the confounding variable of chemically induced hepatocarcinogenicity.

Carbocation Intermediate Destabilization

The mechanistic basis for toremifene's improved safety profile lies in the thermodynamic stability of its metabolic intermediates. Computational and semiempirical density functional methods reveal that the allylic carbocation intermediate of toremifene—responsible for DNA alkylation—is less stable than the corresponding tamoxifen carbocation by 4 to 5 kcal/mol [1]. This thermodynamic penalty significantly reduces the frequency of metabolic activation by cytochrome P450 enzymes [1].

| Evidence Dimension | Allylic carbocation intermediate stability |

| Target Compound Data | Toremifene carbocation |

| Comparator Or Baseline | Tamoxifen carbocation |

| Quantified Difference | 4 to 5 kcal/mol less stable |

| Conditions | Semiempirical and density functional method calculations |

Provides the quantitative thermodynamic proof required by medicinal chemists selecting chlorinated triphenylethylene scaffolds over standard tamoxifen backbones.

pH-Dependent Aqueous Solubility

Toremifene citrate exhibits highly pH-dependent solubility, which is critical for designing dissolution media and oral formulations. While it shows negligible dissolution in pH 6.8 phosphate buffer, its solubility increases to greater than 0.3 mg/mL in both pH 1.2 HCl and pH 4.0 acetate buffer at 37 °C [1]. This specific solubility profile necessitates the use of acidic media or surfactant-modified environments for consistent in vitro release testing and formulation processability [1].

| Evidence Dimension | Aqueous solubility across pH gradients |

| Target Compound Data | >0.3 mg/mL at pH 1.2 and pH 4.0 |

| Comparator Or Baseline | Negligible solubility at pH 6.8 |

| Quantified Difference | Significant solubility increase in acidic conditions |

| Conditions | 37 °C in standardized dissolution media |

Guides procurement teams and formulators in selecting the correct excipients and dissolution buffers to ensure reproducible bioavailability.

Estrogen Receptor Binding Affinity

Despite the structural modification that eliminates genotoxicity, toremifene citrate maintains high binding affinity to estrogen receptors, ensuring therapeutic and experimental equivalence to tamoxifen. Competitive binding assays demonstrate that toremifene has an IC50 of approximately 19 nM for human ERα and 26 nM for ERβ . This allows it to inhibit the proliferation of estrogen-dependent cell lines (e.g., MCF-7) with an EC50 in the 1-10 μM range, matching the baseline efficacy required for SERM applications .

| Evidence Dimension | Receptor-specific IC50 values |

| Target Compound Data | 19 nM (ERα) and 26 nM (ERβ) |

| Comparator Or Baseline | Tamoxifen (established SERM baseline) |

| Quantified Difference | Equivalent nanomolar affinity range |

| Conditions | In vitro competitive binding assay |

Confirms that the procurement of this safer analog does not compromise the core estrogen receptor modulating activity required for efficacy studies.

Long-Term In Vivo Endocrine Models

Due to its thermodynamically destabilized carbocation intermediate and resulting lack of hepatic DNA adduct formation [1], Toremifene Citrate is frequently selected for long-term rodent models. It allows researchers to study estrogen receptor modulation, bone mineral density, and lipid metabolism without the confounding hepatocarcinogenic effects inherent to tamoxifen [1].

pH-Dependent Oral Formulations

Because of its specific solubility profile (>0.3 mg/mL in pH 1.2 and 4.0, but negligible at pH 6.8) [2], this citrate salt is highly suited for processability studies evaluating gastrointestinal dissolution. Formulators procure this compound to establish robust in vitro-in vivo correlation (IVIVC) models utilizing acidic or surfactant-modified media [2].

Comparative SERM Efficacy & Safety

With an established IC50 of 19 nM for ERα , Toremifene Citrate serves as a critical benchmark material in high-throughput screening and comparative oncology assays. It is utilized to validate new selective estrogen receptor modulators by providing a baseline of high efficacy combined with an improved genotoxic safety margin .

Application Selection Matrix

References

- [1] Conformational Studies and Electronic Structures of Tamoxifen and Toremifene and Their Allylic Carbocations Proposed as Reactive Intermediates Leading to DNA Adduct Formation. Journal of Medicinal Chemistry.

- [2] Consistency Evaluation of the Dissolution of Toremifene Citrate Tablets. Dissolution Technologies.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Related CAS

GHS Hazard Statements

H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (92.68%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (92.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (92.68%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

NCI Cancer Drugs

US Brand Name(s): Fareston

FDA Approval: Yes

Toremifene is approved to treat: Breast cancer that has metastasized (spread to other parts of the body). It is used in postmenopausal women whose cancer is estrogen receptor positive (ER+) or when it is not known if the cancer is ER+ or estrogen receptor negative (ER-).

Pharmacology

MeSH Pharmacological Classification

ATC Code

KEGG Target based Classification of Drugs

Receptor tyrosine kinases (RTK)

INSR family

IGF1R (CD221) [HSA:3480] [KO:K05087]

Pictograms

Corrosive;Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Explore Compound Types